molecular formula C10H12N2O2 B1528640 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine CAS No. 1248403-78-2

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Cat. No. B1528640
CAS RN: 1248403-78-2
M. Wt: 192.21 g/mol
InChI Key: JFQLYTZOVBBXDT-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine” is a chemical compound, likely an organic molecule. It seems to contain a benzoxazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, 2-methoxyethyl acrylate is synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and benzoxazole were synthesized to investigate their antimicrobial activities. Compounds derived from reactions involving primary amines exhibited good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Electrochemical Oxidative Amination

An electrochemically promoted coupling of benzoxazoles and amines was developed, leading to the formation of 2-aminobenzoxazoles. This process, which avoids the use of excess chemical oxidants, simplifies the workup and isolation process while reducing waste (Gao et al., 2014).

Microwave-assisted Synthesis

A diversity-oriented synthetic approach was employed to access benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support, providing a method for rapid synthesis of complex molecules that could be relevant in drug discovery programs (Chanda et al., 2012).

Fluorescent Probes Sensing pH and Metal Cations

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were developed as fluorescent probes for sensing magnesium and zinc cations, respectively. Their sensitivity to pH changes at pH 7-8 could make them useful in biological and environmental monitoring applications (Tanaka et al., 2001).

Fully Bio-based Benzoxazines

Fully bio-based benzoxazine monomers were synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating the potential for creating sustainable polymeric materials. The monomers exhibited beneficial effects on copolymerization, such as accelerating the curing process and improving thermal properties (Wang et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound was not found, related compounds like 2-methoxyethyl acrylate and 2-methoxyethanol are known to have certain hazards .

Future Directions

While specific future directions for this compound were not found, related compounds like poly(2-methoxyethyl acrylate) (PMEA) are being researched for various applications, such as in the construction of artificial small-diameter blood vessels .

properties

IUPAC Name

2-(2-methoxyethyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQLYTZOVBBXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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